![molecular formula C19H18O4 B15158703 2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol CAS No. 690269-54-6](/img/structure/B15158703.png)
2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol is a complex organic compound with the molecular formula C19H18O4 It is characterized by the presence of methoxy groups and a phenoxy group attached to a penten-1-ynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a methoxyphenol derivative reacts with a penten-1-ynyl halide in the presence of a base. The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne and alkene groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, where substituents like nitro or halogen groups can be introduced using reagents such as nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antioxidant properties can protect cells from oxidative stress by scavenging free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-methylphenol
- 2-Methoxyphenol
- 4-Methoxyphenol
Uniqueness
Compared to similar compounds, 2-Methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol stands out due to its unique structural features, such as the presence of both methoxy and phenoxy groups attached to a penten-1-ynyl chain. This structural complexity imparts specific chemical and biological properties that are not observed in simpler analogs. For instance, the extended conjugation and functional groups enhance its reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
690269-54-6 |
|---|---|
Molekularformel |
C19H18O4 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
2-methoxy-5-[5-(4-methoxyphenoxy)pent-3-en-1-ynyl]phenol |
InChI |
InChI=1S/C19H18O4/c1-21-16-8-10-17(11-9-16)23-13-5-3-4-6-15-7-12-19(22-2)18(20)14-15/h3,5,7-12,14,20H,13H2,1-2H3 |
InChI-Schlüssel |
GCOPERJEGNDWNY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC=CC#CC2=CC(=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxaspiro[4.5]dec-3-en-2-one, 3-methyl-4-(phenylseleno)-](/img/structure/B15158623.png)
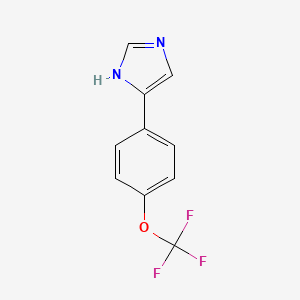

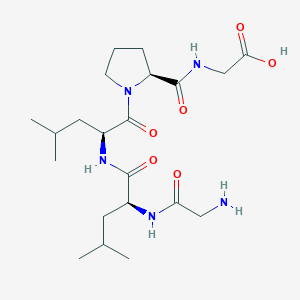
![3-{3-[(E)-Benzylideneamino]propyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B15158641.png)
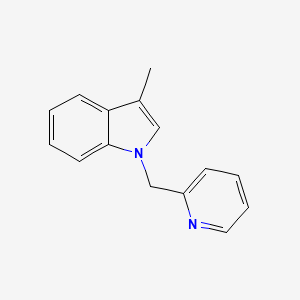
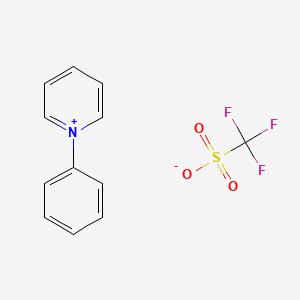
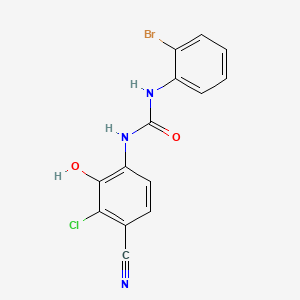
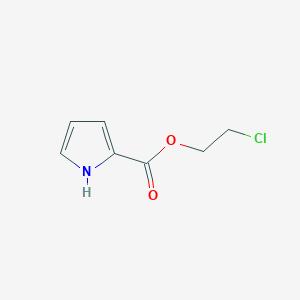
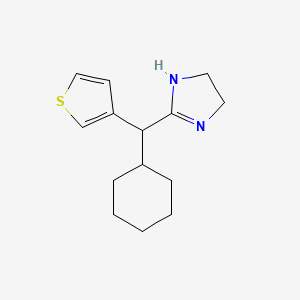
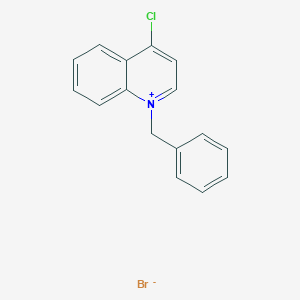
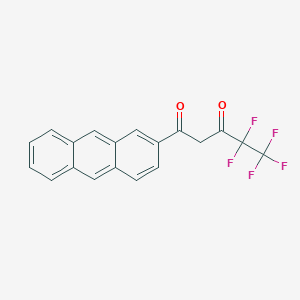
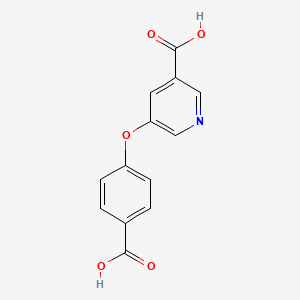
![[3-(3-Fluoropropyl)phenyl]methanamine;hydrochloride](/img/structure/B15158707.png)
